7-isobutyl-8-(isopropylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-isobutyl-8-(isopropylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine class of molecules Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-isobutyl-8-(isopropylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Alkylation: The purine core undergoes alkylation with isobutyl and isopropyl groups under basic conditions.
Amination: Introduction of the isopropylamino group is achieved through nucleophilic substitution reactions.
Methylation: The final steps involve methylation at specific nitrogen atoms to achieve the desired dimethyl substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-isobutyl-8-(isopropylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized purine derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles such as amines, alcohols, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated purines, while reduction could produce fully saturated purine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 7-isobutyl-8-(isopropylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study purine metabolism and its effects on cellular processes. It may serve as a model compound for understanding the behavior of purine analogs in biological systems.
Medicine
Medically, derivatives of this compound could be investigated for their potential therapeutic effects. Purine analogs are known to have antiviral, anticancer, and anti-inflammatory properties, making this compound a candidate for drug development.
Industry
In industry, this compound might be used in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. Its structural features make it a versatile intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 7-isobutyl-8-(isopropylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to purine-binding sites, influencing biochemical pathways. For instance, it may inhibit or activate specific enzymes involved in nucleotide synthesis or degradation, thereby affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with a similar purine structure.
Theophylline (1,3-dimethylxanthine): Used in respiratory diseases for its bronchodilator effects.
Theobromine (3,7-dimethylxanthine): Found in chocolate, with mild stimulant properties.
Uniqueness
7-isobutyl-8-(isopropylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific isobutyl and isopropyl substitutions, which confer distinct chemical and biological properties. These substitutions can alter its solubility, reactivity, and interaction with biological targets compared to other purine derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1,3-dimethyl-7-(2-methylpropyl)-8-(propan-2-ylamino)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O2/c1-8(2)7-19-10-11(16-13(19)15-9(3)4)17(5)14(21)18(6)12(10)20/h8-9H,7H2,1-6H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRQQDCZOMZDSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(N=C1NC(C)C)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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